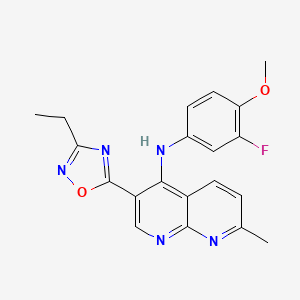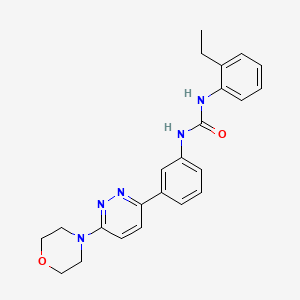![molecular formula C20H15F2N5O2 B14963312 N-(2,4-difluorophenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B14963312.png)
N-(2,4-difluorophenyl)-2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-Difluorophenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a triazolopyrimidine core, which is known for its diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the Dimroth rearrangement, which is a well-known reaction in the synthesis of condensed pyrimidines . The reaction conditions often include the use of acids or bases as catalysts, and the process can be accelerated by heat or light .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(2,4-Difluorophenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学研究应用
N-(2,4-Difluorophenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2,4-difluorophenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of key biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Fluconazole: 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol.
Voriconazole: Another triazole-based antifungal agent.
Rufinamide: An antiepileptic drug containing a triazole moiety.
Uniqueness
N-(2,4-Difluorophenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is unique due to its specific structural features, such as the combination of difluorophenyl and phenyl groups with the triazolopyrimidine core
属性
分子式 |
C20H15F2N5O2 |
|---|---|
分子量 |
395.4 g/mol |
IUPAC 名称 |
N-(2,4-difluorophenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C20H15F2N5O2/c1-12-23-17(13-5-3-2-4-6-13)10-18-25-26(20(29)27(12)18)11-19(28)24-16-8-7-14(21)9-15(16)22/h2-10H,11H2,1H3,(H,24,28) |
InChI 键 |
PRKJZBTWKSJQAZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-chlorobenzyl)-2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B14963243.png)
![N-(2,5-difluorophenyl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B14963246.png)
![3-(3-methylphenyl)-4-(4-methylphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B14963261.png)
![4-(5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B14963263.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one](/img/structure/B14963269.png)

![2-(4-ethoxyphenyl)-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B14963282.png)

![N-(3-nitrophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14963286.png)
![2-[(4-fluorophenyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14963291.png)

![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B14963316.png)
![N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}-4-methoxybenzenesulfonamide](/img/structure/B14963327.png)
![5-butyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B14963336.png)
